molecular formula C20H18N6O2S B11263556 4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11263556
M. Wt: 406.5 g/mol
InChI Key: FFNHQGXTOSOINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-{3-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide: is a complex organic compound with a unique structure. Let’s break it down:

    Benzamide Core: The central benzamide moiety provides rigidity and stability.

    Thiadiazole Ring: The 1,2,4-thiadiazole ring contributes to the compound’s pharmacological properties.

    Triazole Ring: The 1,2,3-triazole ring enhances bioactivity.

    Methoxy and Methyl Groups: These substituents influence solubility and lipophilicity.

Preparation Methods

Synthesis Routes: Several synthetic routes exist for this compound, but one common approach involves coupling an appropriate amine (bearing the triazole and thiadiazole functionalities) with 4-methoxybenzoyl chloride. The reaction typically occurs under mild conditions, yielding the desired product.

Industrial Production: Industrial-scale production involves optimizing reaction conditions, scalability, and purification methods. Solvent choice, catalysts, and temperature play crucial roles.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

    Reduction: Reduction of the amide carbonyl group may yield an amine.

    Substitution: Substituents can be modified via nucleophilic substitution reactions.

Common Reagents:

    N-Bromosuccinimide (NBS): Used for benzylic bromination.

    Hydrazine: Converts the thiadiazole to a thiol group.

    Lithium Aluminum Hydride (LiAlH₄): Reduces the amide to an amine.

Major Products:

    Hydrolysis: Cleavage of the amide bond yields the corresponding acid and amine.

    Substitution: Substituents can be replaced by other functional groups.

Scientific Research Applications

This compound has diverse applications:

Mechanism of Action

The compound likely interacts with corticotropin-releasing factor (CRF) receptors, modulating stress responses. Further research is needed to

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

4-methoxy-N-[3-[5-methyl-1-(3-methylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C20H18N6O2S/c1-12-5-4-6-15(11-12)26-13(2)17(23-25-26)18-21-20(29-24-18)22-19(27)14-7-9-16(28-3)10-8-14/h4-11H,1-3H3,(H,21,22,24,27)

InChI Key

FFNHQGXTOSOINX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.